molecular formula C12H11N3O B1284551 N-(3-aminophenyl)nicotinamide CAS No. 63556-12-7

N-(3-aminophenyl)nicotinamide

Cat. No.: B1284551
CAS No.: 63556-12-7
M. Wt: 213.23 g/mol
InChI Key: AOFYAWXZEPQFIW-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)nicotinamide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Stem Cell Applications

Nicotinamide, closely related to N-(3-aminophenyl)nicotinamide, has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, which affects pluripotency and differentiation of human embryonic stem cells. This discovery has implications for the development of nicotinamide-related stem cell applications and disease treatments (Meng et al., 2018).

2. Dermatological Applications

Nicotinamide has been utilized in dermatology for various indications, including nonmelanoma cancer prophylaxis and the treatment of blistering disorders, acne vulgaris, and other cosmetic indications. Its role in dermatological practice is significant and continues to evolve (Forbat et al., 2017).

3. Cancer Cell Metabolism

The role of Nicotinamide Phosphoribosyltransferase (NAMPT) in cellular bioenergetics, which converts nicotinamide to nicotinamide adenine dinucleotide, has been studied extensively. NAMPT's inhibition affects metabolic pathways in human cancer cells, including glycolysis and the citric acid cycle. This research provides insights into the mechanism of action of drugs at a cellular level (Tolstikov et al., 2014).

4. Cellular Longevity and Survival

Nicotinamide plays a vital role in influencing oxidative stress and modulating multiple pathways tied to cellular survival and death. It has been studied for its effects on immune system dysfunction, diabetes, and aging-related diseases, showcasing its potential for multiple disease entities (Maiese et al., 2009).

5. Neurological Applications

Nicotinamide is implicated in neuronal survival during oxidative stress and has been shown to govern neuronal survival through various pathways. This research is particularly relevant for neurodegenerative disorders (Zhong Chong et al., 2004).

6. Inhibition of Microsomal Mixed-Function Oxidase

Studies have shown that nicotinamide can inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase. This inhibition varies between competitive and noncompetitive, impacting the accuracy of substrate metabolism assays (Schenkman et al., 1967).

7. Cancer Chemoprevention and Therapy

Nicotinamide has emerged as a potential agent in cancer chemoprevention and therapy. It has been used in clinical trials for non-melanoma skin cancer and as an adjunct in radiotherapy for various cancers. Further research is needed to fully understand its value in this area (Nikas et al., 2020).

8. Neurocognitive Function

Dietary and supplemental nicotinamide has been investigated for its potential neuroprotective effects and its influence on cognitive function. This encompasses conditions like Alzheimer's disease, Parkinson's disease, and brain injury (Rennie et al., 2015).

9. Systemic Diseases Treatment

Nicotinamide has shown significant effects on skin and neurodegenerative diseases due to its multiple biological functions, including anti-inflammatory effects and modulation of cellular immunity. Its role in the treatment of oral and systemic diseases is under exploration (Lei et al., 2023).

10. Acute Liver Injury

Nicotinamide has demonstrated protective effects against acetaminophen-induced acute liver injury in mice. This may involve its anti-inflammatory action, suggesting its potential as a novel strategy in preventing acute liver injury (Shi et al., 2012).

Safety and Hazards

The safety data sheet for “N-(3-aminophenyl)nicotinamide” can be found in the provided link . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

Research on “N-(3-aminophenyl)nicotinamide” and related compounds is ongoing. For instance, a study has been conducted on the design, synthesis, and antifungal activity of nicotinamide derivatives . Another study has been conducted on the design, synthesis, in silico and in vitro studies of new immunomodulatory anticancer nicotinamide derivatives targeting VEGFR-2 . These studies suggest potential future directions for the use of “this compound” and related compounds in various applications.

Properties

IUPAC Name

N-(3-aminophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFYAWXZEPQFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588243
Record name N-(3-Aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63556-12-7
Record name N-(3-Aminophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What interesting structural features does N-(3-aminophenyl)nicotinamide possess, and how does this influence its complexation with metals?

A: this compound (Lun) is an unsymmetrical bis-monodentate ligand. This means it has two different sites capable of binding to a metal center: the pyridine nitrogen and the aniline nitrogen. [] This characteristic allows Lun to form diverse metal complexes. Interestingly, the research demonstrates that Lun can form both binuclear complexes (with two metal centers) and the rarer trinuclear complexes (with three metal centers) through self-assembly with palladium(II). [] This versatility in forming different structures makes Lun an intriguing ligand for further investigation in coordination chemistry.

Q2: The research mentions the formation of specific isomers of metal complexes with Lun. What is the significance of this finding?

A: The formation of specific isomers is significant because it highlights the role of ligand design in controlling the structure of metal complexes. While multiple isomers are theoretically possible for both the binuclear (Pd2L'2Lun2) and trinuclear (Pd3Lun6) complexes, the research reveals that only one specific isomer is experimentally observed in each case. [] This selectivity suggests that the geometry and electronic properties of Lun, along with the reaction conditions, play a crucial role in directing the self-assembly process towards specific isomeric outcomes. This understanding is valuable for designing ligands with predictable coordination behavior, potentially leading to the development of tailored metal complexes with specific applications.

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